A Comprehensive Technical Guide to 4-Bromo-2-(trifluoromethyl)benzaldehyde (CAS No. 861928-27-0)
A Comprehensive Technical Guide to 4-Bromo-2-(trifluoromethyl)benzaldehyde (CAS No. 861928-27-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(trifluoromethyl)benzaldehyde is a synthetically versatile aromatic aldehyde that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique trifluoromethylated and brominated structure offers two distinct and reactive sites for molecular elaboration. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group ortho to the aldehyde significantly influences the reactivity of the carbonyl group and the aromatic ring. This guide provides a detailed overview of its chemical properties, synthesis, reactivity, and applications, offering insights for its effective utilization in research and development.
Physicochemical Properties
The key physical and chemical properties of 4-Bromo-2-(trifluoromethyl)benzaldehyde are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 861928-27-0 | [1] |
| Molecular Formula | C₈H₄BrF₃O | [1] |
| Molecular Weight | 253.02 g/mol | [1] |
| IUPAC Name | 4-bromo-2-(trifluoromethyl)benzaldehyde | [1] |
| Appearance | White to light yellow solid | [2] |
| Water Solubility | Sparingly soluble | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
| SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)C=O | [1] |
| InChIKey | PROPHDFGNNBHJX-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
The preparation of 4-Bromo-2-(trifluoromethyl)benzaldehyde is most effectively achieved through the oxidation of its corresponding benzyl alcohol precursor, (4-bromo-2-(trifluoromethyl)phenyl)methanol. This method is detailed in patent literature and represents a reliable route to the desired aldehyde.
Representative Synthesis Protocol: Oxidation of (4-Bromo-2-(trifluoromethyl)phenyl)methanol
This protocol is based on established oxidation methodologies for benzyl alcohols. The choice of oxidizing agent is critical to ensure high conversion to the aldehyde while minimizing over-oxidation to the carboxylic acid. Mild oxidants such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are often employed.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of (4-bromo-2-(trifluoromethyl)phenyl)methanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform, add an excess of the oxidizing agent (e.g., activated manganese dioxide, 5-10 eq.).
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete consumption of the starting material.
-
Work-up and Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the solid manganese salts or other oxidant residues. The filter cake should be washed with additional solvent to ensure complete recovery of the product.
-
Purification: The combined filtrate is concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 4-Bromo-2-(trifluoromethyl)benzaldehyde as a solid.
Causality in Experimental Design:
-
Choice of Solvent: Dichloromethane is a common choice due to its ability to dissolve the starting material and its inertness under these oxidizing conditions.
-
Excess Oxidant: A stoichiometric excess of a solid-supported oxidant like MnO₂ is used to drive the reaction to completion. Being a heterogeneous reaction, a larger surface area and excess reagent ensure efficient conversion.
-
Filtration through Celite®: Celite® is a diatomaceous earth filter aid that is crucial for removing the fine, often colloidal, inorganic byproducts from the oxidation, resulting in a clear filtrate.
Spectroscopic Analysis
Detailed spectroscopic data for 4-Bromo-2-(trifluoromethyl)benzaldehyde is not widely published in peer-reviewed journals. However, based on the analysis of its structural isomers and related compounds, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton spectrum is expected to show three signals in the aromatic region. The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically between δ 9.5-10.5 ppm. The aromatic protons will appear as multiplets, with their chemical shifts influenced by the bromo and trifluoromethyl substituents.
-
¹³C NMR: The carbon spectrum will show a characteristic signal for the aldehyde carbonyl carbon between δ 185-195 ppm. The carbon of the -CF₃ group will appear as a quartet due to C-F coupling. The remaining aromatic carbons will have distinct chemical shifts, with the carbon attached to the bromine atom being significantly shielded.
-
¹⁹F NMR: The fluorine spectrum will exhibit a single sharp resonance for the -CF₃ group, typically in the range of δ -60 to -65 ppm (relative to CFCl₃). This signal provides a clear diagnostic peak for the presence and electronic environment of the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching band around 1700-1720 cm⁻¹. C-H stretching bands for the aromatic and aldehyde protons, as well as C-F and C-Br stretching vibrations, will also be present.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 4-Bromo-2-(trifluoromethyl)benzaldehyde stems from the differential reactivity of its two primary functional groups: the aldehyde and the aryl bromide.
Reactions at the Aldehyde Group
The aldehyde functionality is a versatile handle for various transformations. The adjacent electron-withdrawing -CF₃ group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[5]
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-bromo-2-(trifluoromethyl)benzoic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[6][7]
-
Reduction: Selective reduction to the corresponding benzyl alcohol, (4-bromo-2-(trifluoromethyl)phenyl)methanol, can be achieved using mild reducing agents such as sodium borohydride (NaBH₄).
-
Nucleophilic Addition: It undergoes a wide range of nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols. It also participates in Wittig reactions to form alkenes and in the formation of imines and Schiff bases upon condensation with primary amines.[8]
Reactions at the Aryl Bromide Group
The carbon-bromine bond serves as a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This is one of the most powerful applications of this building block. The aryl bromide can be coupled with a wide variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to generate complex biaryl structures. This reaction is a cornerstone of modern drug discovery.[9][10][11]
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of 4-Bromo-2-(trifluoromethyl)benzaldehyde with an arylboronic acid.
-
Reaction Setup: In a reaction vessel, combine 4-Bromo-2-(trifluoromethyl)benzaldehyde (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution. It is crucial to degas the mixture by bubbling with an inert gas (argon or nitrogen) to prevent oxidation of the palladium(0) catalyst.
-
Reaction Execution: Heat the reaction mixture, typically to 80-100 °C, and stir until TLC or LC-MS analysis indicates the complete consumption of the starting aryl bromide.
-
Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the crude product by flash column chromatography to obtain the desired biaryl aldehyde.
Trustworthiness Through Self-Validation:
-
Inert Atmosphere: The requirement for a degassed system and an inert atmosphere is a self-validating step. A successful reaction confirms that the catalyst was not deactivated by oxygen.
-
Base Requirement: The reaction will not proceed without a base, which is necessary to activate the boronic acid for transmetalation.[12]
-
Catalyst Necessity: The transformation is impossible without the palladium catalyst, which orchestrates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.[11]
Applications in Research and Drug Development
The unique substitution pattern of 4-Bromo-2-(trifluoromethyl)benzaldehyde makes it a sought-after intermediate in the synthesis of complex organic molecules.
-
Pharmaceutical Synthesis: Its primary application is in the construction of novel heterocyclic and biaryl scaffolds for active pharmaceutical ingredients (APIs). The trifluoromethyl group is a common bioisostere used to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The ability to perform Suzuki coupling at the bromo position allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse aromatic and heteroaromatic substituents.
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a precursor for new pesticides and herbicides. The incorporation of a trifluoromethyl group can significantly enhance the biological activity of these agents.
-
Materials Science: The electron-deficient nature of the aromatic ring makes it a candidate for incorporation into organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Safety and Handling
4-Bromo-2-(trifluoromethyl)benzaldehyde is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]
References
Sources
- 1. 85118-24-7|2-Bromo-4-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 2. web.pdx.edu [web.pdx.edu]
- 3. 861928-27-0|4-Bromo-2-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 4. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 5. 4-Bromo-2-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 12187218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. 861928-27-0 | 4-Bromo-2-(trifluoromethyl)benzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 10. benchchem.com [benchchem.com]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
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